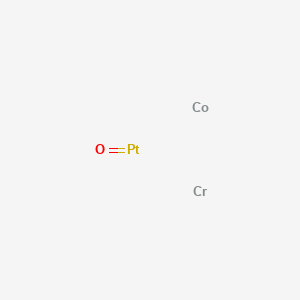
Chromium;cobalt;oxoplatinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium;cobalt;oxoplatinum is a complex compound that combines the unique properties of chromium, cobalt, and platinum. Each of these elements contributes distinct characteristics to the compound, making it valuable in various scientific and industrial applications. Chromium is known for its high corrosion resistance and hardness, cobalt for its magnetic properties and high-temperature stability, and platinum for its catalytic properties and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chromium;cobalt;oxoplatinum typically involves the co-precipitation method, where solutions containing chromium, cobalt, and platinum salts are mixed under controlled conditions to form the desired compound. The reaction conditions, such as pH, temperature, and concentration of reactants, are carefully optimized to ensure the formation of a homogeneous product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as selective laser melting and laser engineered net shaping. These methods allow for precise control over the composition and structure of the compound, making it suitable for high-performance applications .
Chemical Reactions Analysis
Types of Reactions: Chromium;cobalt;oxoplatinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in redox reactions where chromium and cobalt change their oxidation states, and platinum acts as a catalyst .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation reactions may yield oxides of chromium and cobalt, while reduction reactions may produce metallic forms of these elements .
Scientific Research Applications
Chromium;cobalt;oxoplatinum has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation processes . In medicine, it is being explored for its anticancer properties, particularly in targeting specific cellular pathways . In industry, it is used in the production of high-performance materials, such as superalloys and coatings, due to its excellent mechanical and chemical properties .
Mechanism of Action
The mechanism of action of chromium;cobalt;oxoplatinum involves its interaction with molecular targets and pathways within cells. For example, in its role as an anticancer agent, it can induce apoptosis by disrupting DNA replication and transcription, leading to cell death . The compound’s catalytic properties are attributed to the presence of platinum, which facilitates electron transfer reactions and enhances the overall reactivity of the compound .
Comparison with Similar Compounds
Chromium;cobalt;oxoplatinum can be compared with other similar compounds, such as cobalt-chromium alloys and platinum-based catalysts. While cobalt-chromium alloys are known for their mechanical strength and corrosion resistance, the addition of platinum in this compound enhances its catalytic properties and makes it suitable for a broader range of applications . Other similar compounds include chromium(III) oxide and cobalt(II) oxide, which have distinct properties but lack the combined benefits of the three elements present in this compound .
Conclusion
This compound is a versatile compound with unique properties derived from its constituent elements Its synthesis, chemical reactivity, and wide range of applications make it a valuable material in various fields of science and industry
Properties
CAS No. |
189817-15-0 |
|---|---|
Molecular Formula |
CoCrOPt |
Molecular Weight |
322.01 g/mol |
IUPAC Name |
chromium;cobalt;oxoplatinum |
InChI |
InChI=1S/Co.Cr.O.Pt |
InChI Key |
IOKOVYQTEHFVRF-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pt].[Cr].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















